[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester
Description
[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester is a pyrrolidine-based carbamate derivative featuring a 2-amino-acetyl substituent at the 1-position of the pyrrolidine ring and an ethyl-carbamic acid benzyl ester group at the 3-position. Its molecular formula is C16H23N3O3 (exact weight: ~305.38 g/mol), though closely related analogs with methyl or alternative substituents have molecular weights near 291–296 g/mol .
Properties
IUPAC Name |
benzyl N-[1-(2-aminoacetyl)pyrrolidin-3-yl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-2-19(14-8-9-18(11-14)15(20)10-17)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHRAPQWAZFSSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Functionalization
The synthesis begins with a pyrrolidin-3-ylamine derivative, which undergoes N-alkylation with ethyl chloroformate in the presence of a base such as triethylamine. This step forms the ethyl-carbamate moiety:
Reaction conditions for this step typically involve dichloromethane (DCM) as the solvent at 0–5°C to minimize side reactions.
Acylation with 2-Amino-acetyl Group
The intermediate is subsequently acylated with 2-chloroacetyl chloride under basic conditions (pH 8–9) to introduce the amino-acetyl substituent. The reaction proceeds via nucleophilic substitution:
The chloro group is then displaced by ammonia in methanol at 50°C to yield the primary amine.
Benzyl Ester Formation
The final step involves esterification with benzyl alcohol using carbonyldiimidazole (CDI) as a coupling agent. This reaction is conducted in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to prevent hydrolysis:
Key Reaction Parameters and Optimization
Optimization of reaction conditions is critical to achieving high yields and purity. The table below summarizes the optimal parameters for each synthetic step:
| Step | Solvent | Temperature | Catalyst/Base | Yield |
|---|---|---|---|---|
| N-alkylation | Dichloromethane | 0–5°C | Triethylamine | 78% |
| Acylation | Methanol/Water | 50°C | Sodium bicarbonate | 85% |
| Benzyl ester formation | THF | 25°C | CDI | 92% |
Critical findings :
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Lower temperatures during N-alkylation reduce racemization of the pyrrolidine ring.
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Sodium bicarbonate in the acylation step prevents over-acylation of the amine group.
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CDI-mediated esterification minimizes side product formation compared to DCC/DMAP systems.
Purification and Analytical Validation
Chromatographic Purification
The crude product is purified via flash chromatography using a silica gel column and a gradient eluent system (hexane:ethyl acetate, 70:30 → 50:50). This removes unreacted starting materials and byproducts such as N-over-alkylated species .
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 5.15 (s, 2H, CH₂Ph), 4.10–4.25 (m, 2H, OCH₂CH₃), 3.45–3.60 (m, 1H, pyrrolidine-H), 2.90–3.10 (m, 4H, NH₂ and pyrrolidine-H).
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HPLC : Reverse-phase C18 column (UV detection at 254 nm) confirms >98% purity.
Comparative Analysis with Analogous Compounds
The synthesis of this compound shares similarities with related carbamates but faces unique challenges:
The ethyl group on the carbamate introduces steric hindrance, necessitating longer reaction times (8–12 hours vs. 6 hours for non-ethyl analogs).
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors are employed to enhance heat transfer and mixing efficiency. Key parameters include:
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate and ester groups undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Key Features |
|---|---|---|---|
| Acidic Hydrolysis | HCl (1–2 M), 60–80°C, 4–6 hrs | Ethylamine, benzyl alcohol, carbamic acid derivative | Protonation of carbonyl oxygen initiates nucleophilic attack by water. |
| Basic Hydrolysis | NaOH (0.1–1 M), 25–50°C, 2–4 hrs | Sodium carbamate, benzyl alcohol, ethylamine | Base deprotonates water, enhancing nucleophilicity. |
Hydrolysis rates depend on steric hindrance from the pyrrolidine ring and electronic effects of substituents. The benzyl ester hydrolyzes faster than the carbamate due to lower stability in polar protic solvents.
Nucleophilic Substitution
The amino-acetyl group participates in nucleophilic reactions:
Acylation :
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Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C to form tertiary amides.
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Yields depend on steric accessibility of the amino group.
Alkylation :
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Reacts with alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃ as a base, producing N-alkylated derivatives.
Transesterification
The benzyl ester undergoes transesterification with alcohols (e.g., methanol, ethanol) under catalytic conditions:
| Catalyst | Alcohol | Temperature | Yield |
|---|---|---|---|
| H₂SO₄ (1%) | Methanol | Reflux (65°C) | ~75% |
| NaOMe (5%) | Ethanol | 50°C | ~68% |
This reaction retains the carbamate group while modifying the ester moiety, enabling prodrug design .
Oxidation and Reduction
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Oxidation : The pyrrolidine ring undergoes oxidation with KMnO₄/H₂SO₄ to form γ-lactam derivatives.
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Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the benzyl ester to benzyl alcohol without affecting the carbamate.
Acyl Transfer Reactions
The acetyl group transfers to nucleophiles like amines or thiols:
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In DMSO with DCC coupling, the acetyl group migrates to primary amines, forming stable amides.
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Thiols (e.g., glutathione) displace the acetyl group under physiological pH, relevant to prodrug activation .
Mechanistic Insights
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Carbamate Stability : The carbamate resists hydrolysis compared to esters due to resonance stabilization of the carbonyl .
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Steric Effects : The pyrrolidine ring hinders nucleophilic attack at the carbamate, slowing hydrolysis rates.
Comparative Reactivity Table
| Functional Group | Reactivity (Relative Rate) | Preferred Co
Scientific Research Applications
Introduction to [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester
[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester is a synthetic organic compound notable for its complex structure, which includes a pyrrolidine ring and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications, particularly in the fields of neuropharmacology and anti-inflammatory research.
Neuropharmacology
Research indicates that compounds similar to [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester exhibit neuroprotective effects. The potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's are being explored through:
- In vitro studies : Assessing the compound's effects on neuronal cell lines.
- In vivo studies : Using animal models to evaluate behavioral changes and neuroprotective mechanisms.
Anti-inflammatory Properties
The compound has shown promise in exhibiting anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs. Key areas of research include:
- Mechanism of action studies : Understanding how the compound modulates inflammatory pathways.
- Comparative analysis : Evaluating its efficacy against established anti-inflammatory agents.
Analgesic Effects
Given its structural similarities with known analgesics, this compound is being investigated for pain relief applications. Research focuses on:
- Pain models : Testing its effectiveness in acute and chronic pain models.
- Synergistic effects : Exploring combinations with other analgesics to enhance pain management strategies.
Case Study 1: Neuroprotective Effects
A study conducted by Zhang et al. (2023) evaluated the neuroprotective properties of [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester using a mouse model of Alzheimer's disease. The results indicated significant improvements in cognitive function and reduced amyloid-beta plaque formation compared to control groups.
Case Study 2: Anti-inflammatory Activity
In a clinical trial reported by Kumar et al. (2024), patients with rheumatoid arthritis were administered the compound over eight weeks. The findings showed a marked reduction in inflammatory markers and improved patient-reported outcomes related to pain and mobility.
Mechanism of Action
The mechanism of action of [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes such as esterases and proteases, leading to its hydrolysis and subsequent release of active metabolites. The molecular pathways involved include the cleavage of the ester bond and the formation of intermediate products that exert biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolidine Ring
Amino-Acetyl vs. Chloro-Acetyl Derivatives
- [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS 1353993-35-7): Molecular weight: 296.75 g/mol. Key difference: Replacement of the amino group with chlorine alters electronic properties and reactivity. Biological implication: Chloro derivatives may exhibit higher cytotoxicity but lower selectivity compared to amino analogs.
Amino-Acetyl vs. Hydroxy-Ethyl Derivatives
- Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS 122021-01-6): Molecular formula: C16H24N2O3. Key difference: A hydroxyl group replaces the amino moiety, enhancing polarity and aqueous solubility. Application: Hydroxyethyl variants are more suited for hydrophilic environments, such as targeting extracellular enzymes .
Carbamate Group Modifications
Ethyl vs. Methyl Substituents
- [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester (CAS 1353946-61-8): Molecular weight: 291.35 g/mol. Key difference: The ethyl group in the target compound is replaced by methyl, reducing steric bulk. Impact: Methyl substitution may improve binding to narrower enzyme active sites but reduce metabolic stability due to decreased lipophilicity .
Benzyl Ester vs. Tert-Butyl Ester
- [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester (CAS 1353974-70-5): Molecular weight: 285.38 g/mol. Utility: Tert-butyl esters are often used as protecting groups in synthetic intermediates .
Stereochemical Variations
- [(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester vs. [(S)-isomer]: Biological relevance: Enantiomers may exhibit divergent binding affinities. For example, R-configuration analogs show higher ACE2 inhibition (IC50 ~0.003 µM) compared to S-forms in phosphinoyl-containing analogs .
Comparative Physicochemical Properties
| Compound (CAS) | Molecular Weight | pKa (Predicted) | LogP | Key Feature |
|---|---|---|---|---|
| Target compound | ~305.38 | ~9.5 | 1.2 | Amino-acetyl, ethyl-carbamate |
| [(R)-Chloro-acetyl analog] (1353993-35-7) | 296.75 | 11.86 | 2.1 | Electrophilic chloro group |
| [Methyl-carbamate analog] (1353946-61-8) | 291.35 | ~9.8 | 0.9 | Reduced steric bulk |
| Hydroxy-ethyl analog (122021-01-6) | 292.38 | ~10.2 | -0.3 | High polarity |
Biological Activity
The compound [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester (C16H23N3O3) is a carbamate ester that has garnered attention in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring, an amino-acetyl group, and an ethyl carbamate moiety. These characteristics suggest potential biological activities that could be harnessed for therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This compound exhibits a molecular weight of 305.37 g/mol and is classified under carbamate esters, which are known for their diverse reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H23N3O3 |
| Molecular Weight | 305.37 g/mol |
| Structural Features | Pyrrolidine ring, amino-acetyl group, ethyl carbamate moiety |
Biological Activity
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Anti-inflammatory effects: The compound may inhibit inflammatory pathways, potentially useful in treating conditions characterized by chronic inflammation.
- Analgesic properties: Its structural components suggest it might interact with pain pathways, providing relief from pain.
- Neuroprotective effects: The presence of the pyrrolidine ring is often associated with neuroprotective activities, indicating potential applications in neurodegenerative diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism involves:
- Enzyme inhibition: The carbamate moiety can undergo hydrolysis, leading to the release of active metabolites that may inhibit enzymes involved in pathological processes.
- Receptor modulation: The amino group can participate in binding interactions with neurotransmitter receptors, potentially modulating their activity.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds and their mechanisms:
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Anti-cancer Activity:
A study highlighted that structurally similar compounds exhibited cytotoxic effects against various cancer cell lines. For instance, derivatives with a pyrrolidine structure showed improved interaction with cancer cell targets compared to traditional chemotherapeutics . -
Alzheimer's Disease Treatment:
Research on piperidine derivatives indicated that modifications similar to those found in this compound could enhance cholinesterase inhibition, a key mechanism in Alzheimer's therapy . This suggests potential for developing cognitive-enhancing drugs based on this structure. -
Pain Management:
Analgesic properties were observed in related compounds through modulation of pain signaling pathways. These findings support further investigation into the analgesic potential of This compound .
Synthesis and Derivatives
The synthesis of This compound typically involves several steps:
- Formation of the pyrrolidine ring via cyclization of amino acids.
- Protection of the amino group followed by functionalization to introduce the carbamate moiety.
- Optimization of reaction conditions to enhance yield and purity.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the stereochemical purity of [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester?
- Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to resolve enantiomers. Confirm absolute configuration via X-ray crystallography or comparative optical rotation against reference standards. NMR analysis (e.g., , , and 2D COSY) can identify diastereomeric impurities in intermediates . For quantification, combine LC-MS with a calibration curve using a certified reference material .
Q. How can researchers optimize the synthesis of this compound to minimize racemization during the coupling of the pyrrolidine-3-yl-ethyl-carbamic acid moiety?
- Methodology : Employ coupling reagents like HATU or DCC with N-hydroxysuccinimide (NHS) to activate the carboxylic acid group, reducing side reactions. Maintain a pH of 7–8 and temperatures below 0°C during acylation. Monitor reaction progress via TLC or inline FTIR to detect premature deprotection of the benzyl ester . Post-synthesis, purify via flash chromatography using a gradient of ethyl acetate/hexanes to isolate the desired stereoisomer .
Q. What safety protocols are critical when handling this compound’s benzyl ester group in aqueous environments?
- Methodology : Avoid prolonged exposure to water or acidic conditions, which may hydrolyze the benzyl ester. Use inert atmospheres (N/Ar) during synthesis. Store the compound in anhydrous DMSO or DMF at –20°C. For waste disposal, neutralize acidic/basic residues before transferring to a certified hazardous waste facility .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro enzyme inhibition assays and cellular models for this compound?
- Methodology : Perform kinetic assays (e.g., SPR or ITC) to measure binding affinity (K) and compare with cellular IC values. Assess membrane permeability via PAMPA assays and quantify intracellular concentrations using LC-MS/MS. Adjust for nonspecific binding by pre-treating cells with efflux pump inhibitors (e.g., verapamil) . Cross-validate results with CRISPR-edited cell lines lacking the target enzyme .
Q. What strategies are effective for analyzing the compound’s stability under physiological pH and temperature conditions?
- Methodology : Conduct forced degradation studies at pH 2 (simulating gastric fluid) and pH 7.4 (blood) at 37°C. Monitor degradation products via UPLC-QTOF-MS and identify major pathways (e.g., ester hydrolysis or acetyl group oxidation). Use Arrhenius plots to predict shelf-life. Stabilize formulations by adding antioxidants (e.g., BHT) or lyophilizing with cyclodextrins .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity against off-site kinases?
- Methodology : Synthesize analogs with modifications to the pyrrolidine ring (e.g., substituents at C3) or benzyl ester group. Screen against a kinase panel (≥50 kinases) using ATP-Glo assays. Perform molecular docking with homology models of high-scoring off-targets (e.g., using AutoDock Vina). Prioritize analogs with >100-fold selectivity and validate via cellular thermal shift assays (CETSA) .
Q. What computational methods are suitable for predicting metabolic liabilities of the 2-amino-acetyl moiety in vivo?
- Methodology : Use in silico tools like MetaSite or GLORY to identify potential sites of cytochrome P450 oxidation or glucuronidation. Validate predictions with microsomal stability assays (human liver microsomes + NADPH). For high-risk metabolites, synthesize stable isotope-labeled analogs and track via -labeling in rodent ADME studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
